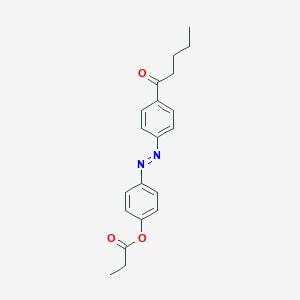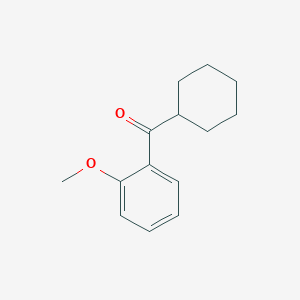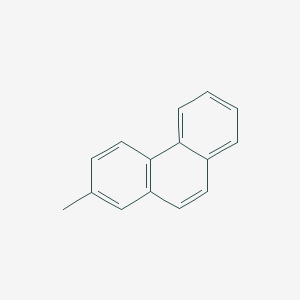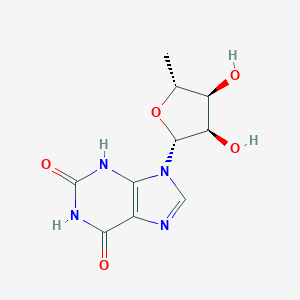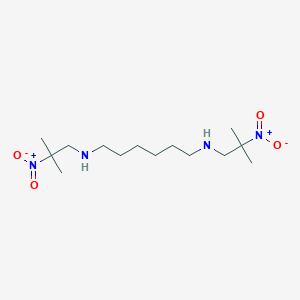
1,6-Hexanediamine, N,N'-bis(2-methyl-2-nitropropyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,6-Hexanediamine, N,N'-bis(2-methyl-2-nitropropyl)- is a chemical compound that is commonly used in scientific research. This compound is also known as HMBP and is used in various applications due to its unique properties.
Mecanismo De Acción
HMBP acts as a cross-linking agent by forming covalent bonds between the polymer chains. This increases the strength and stability of the polymer, making it suitable for various applications. HMBP also has a unique structure that allows it to interact with biological molecules, making it useful in biomedical applications.
Efectos Bioquímicos Y Fisiológicos
HMBP has been shown to have low toxicity and is not known to have any significant adverse effects on the environment or human health. However, further studies are needed to fully understand the biochemical and physiological effects of HMBP.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
HMBP has several advantages for lab experiments, including its ability to cross-link polymers and its unique structure that allows it to interact with biological molecules. However, HMBP has some limitations, including its high cost and the need for specialized equipment and expertise to synthesize and purify it.
Direcciones Futuras
There are several future directions for HMBP research, including the development of new synthesis methods to reduce the cost and increase the yield of HMBP. Additionally, further studies are needed to fully understand the biochemical and physiological effects of HMBP and to explore its potential applications in biomedical research.
In conclusion, HMBP is a unique chemical compound that has several applications in scientific research. It is commonly used as a cross-linking agent in the synthesis of polymers and dendrimers, and its unique structure allows it to interact with biological molecules. While HMBP has several advantages for lab experiments, it also has some limitations, and further research is needed to fully understand its potential applications.
Métodos De Síntesis
HMBP can be synthesized by reacting 1,6-hexanediamine with 2-methyl-2-nitropropane in the presence of a catalyst. The reaction is carried out under specific conditions to obtain a high yield of HMBP. The synthesized HMBP is then purified using various techniques such as recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
HMBP is widely used in scientific research due to its unique properties. It is commonly used as a cross-linking agent in the synthesis of polymers, which are used in various applications such as coatings, adhesives, and composites. HMBP is also used in the synthesis of dendrimers, which are used in drug delivery systems and other biomedical applications.
Propiedades
Número CAS |
114136-87-7 |
|---|---|
Nombre del producto |
1,6-Hexanediamine, N,N'-bis(2-methyl-2-nitropropyl)- |
Fórmula molecular |
C14H30N4O4 |
Peso molecular |
318.41 g/mol |
Nombre IUPAC |
N,N'-bis(2-methyl-2-nitropropyl)hexane-1,6-diamine |
InChI |
InChI=1S/C14H30N4O4/c1-13(2,17(19)20)11-15-9-7-5-6-8-10-16-12-14(3,4)18(21)22/h15-16H,5-12H2,1-4H3 |
Clave InChI |
RWKWYSIDDAGTKA-UHFFFAOYSA-N |
SMILES |
CC(C)(CNCCCCCCNCC(C)(C)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canónico |
CC(C)(CNCCCCCCNCC(C)(C)[N+](=O)[O-])[N+](=O)[O-] |
Otros números CAS |
114136-87-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R,3S,5E)-5-[(2E)-2-[(3aS,7aR)-1-(6,6-difluoro-7-hydroxy-7-methyloctan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B47505.png)

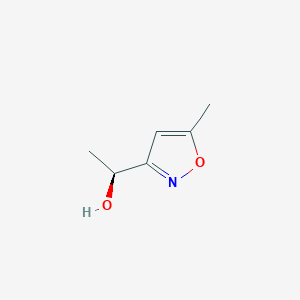
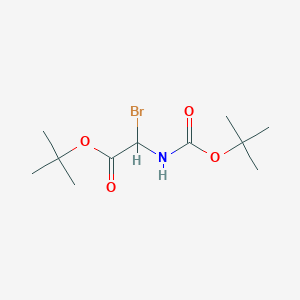

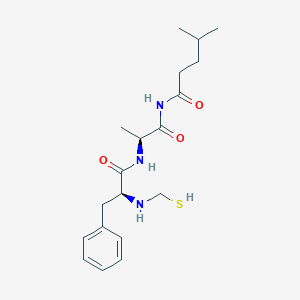
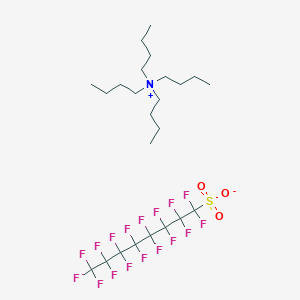
![3-[(Carboxymethyl)thio]-6-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B47517.png)

